4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Overview
Description
4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride is a chemical compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.05 . It is used as an intermediate in the production of pesticides and dyes .
Synthesis Analysis
This compound is synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride can be represented by the SMILES string FC(F)(F)c1cc(ccc1Cl)S(Cl)(=O)=O .Chemical Reactions Analysis
4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . The compound has a melting point of 28°C and a boiling point of 131°C at 12 mmHg .Scientific Research Applications
1. Synthesis of Trifluoromethylpyridines
- Scientific Field: Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, synthesized using 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application: The synthesis involves various methods, including the use of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of β-Arylated Thiophenes and 2,5-Diarylated Pyrrole
- Scientific Field: Organic Chemistry
- Application Summary: 4-(Trifluoromethyl)benzenesulfonyl chloride may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .
- Methods of Application: The synthesis involves palladium catalyzed desulfitative arylation of thiophenes and pyrroles .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
3. Production of Pesticides and Dyes
- Scientific Field: Chemical Industry
- Application Summary: 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride is used as an intermediate in the production of pesticides and dyes .
- Methods of Application: The compound is obtained from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
4. Synthesis of (2-aminophenyl)(morpholino)methanone
- Scientific Field: Organic Chemistry
- Application Summary: 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride can be used in the synthesis of (2-aminophenyl)(morpholino)methanone .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
5. Synthesis of (2-aminophenyl)(morpholino)methanone
- Scientific Field: Organic Chemistry
- Application Summary: 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride can be used in the synthesis of (2-aminophenyl)(morpholino)methanone .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-6-2-1-4(15(9,13)14)3-5(6)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSULGNXFUGLULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381704 | |
Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
CAS RN |
32333-53-2 | |
Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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